molecular formula C12H20N4O B7504975 N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide

N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide

Cat. No. B7504975
M. Wt: 236.31 g/mol
InChI Key: RJPKBOAZGVQVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2009 and has gained attention due to its ability to inhibit the activity of a protein called Aurora kinase A, which is involved in cell division.

Mechanism of Action

N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide works by inhibiting the activity of Aurora kinase A, which is a protein that plays a crucial role in cell division. By inhibiting this protein, N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, studies have shown that N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, further demonstrating its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its specificity for Aurora kinase A, which allows for targeted inhibition of this protein. However, one limitation is that N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several potential future directions for research on N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide. One area of interest is the development of combination therapies using N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide and other cancer treatments. Additionally, further studies are needed to determine the long-term effects and potential side effects of N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide in humans. Finally, research on the use of N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide in combination with biomarkers to predict response to treatment could lead to more personalized cancer therapies.

Synthesis Methods

The synthesis of N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide involves several steps, including the reaction of cycloheptylamine with methyl chloroacetate to form N-cycloheptylmethyl glycine ester. This ester is then reacted with hydrazine to form N-cycloheptylmethyl hydrazine, which is subsequently reacted with 1,2,4-triazole-1-carboxylic acid to form the final product, N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide.

Scientific Research Applications

N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

N-cycloheptyl-N-methyl-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15(11-6-4-2-3-5-7-11)12(17)8-16-10-13-9-14-16/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPKBOAZGVQVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCCC1)C(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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